molecular formula C19H29N3O3S2 B2758033 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide CAS No. 2320886-55-1

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide

Cat. No.: B2758033
CAS No.: 2320886-55-1
M. Wt: 411.58
InChI Key: XHHYSHZIQZJYFM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide is a complex organic compound featuring a unique structure that includes a tetrahydrothiophene ring, a diazepane ring, and a sulfonyl group

Scientific Research Applications

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide involves multiple steps, including the formation of the tetrahydrothiophene ring and the diazepane ring, followed by their coupling with a sulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

Comparison with Similar Compounds

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can be compared with similar compounds such as:

    N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: This compound features a similar tetrahydrothiophene ring and sulfonyl group but differs in its overall structure and functional groups.

    N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Another related compound with a similar core structure but different substituents, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-methyl-N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S2/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHYSHZIQZJYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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